molecular formula C12H18ClNO2S B1424769 (R)-dimethenamid CAS No. 163515-13-7

(R)-dimethenamid

Cat. No. B1424769
CAS RN: 163515-13-7
M. Wt: 275.8 g/mol
InChI Key: JLYFCTQDENRSOL-SECBINFHSA-N
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Description

(R)-dimethenamid is an herbicide that is used to control weeds in agricultural fields. It is a pre-emergent herbicide, meaning it is applied to the soil before the weeds emerge. The chemical name for (R)-dimethenamid is (R)-N-(2,4-dimethylthiophen-3-yl)-2-methoxy-N-(2-ethyl-6-methylphenyl)acetamide. It is a member of the acetamide family of herbicides.

Scientific Research Applications

Analytical Methods

A sensitive method for extracting and quantifying dimethenamid-P from various raw agricultural commodities has been developed. This method involves a meticulous process of extraction, filtration, and chromatography, ensuring sensitive and selective recovery of dimethenamid-P from the tested commodities (Anderson, Basile, & Johnson, 2005).

Agricultural Applications

Dimethenamid has been tested for its herbicidal selectivity and efficacy in various agricultural settings. For example, its impact on potato cultivars was evaluated, showing that certain concentrations of dimethenamid can cause transient leaf damage without negatively affecting yield or tuber quality (Felipe, Martins, & da Costa, 2006). Similarly, it has been shown to be an effective component of a weed management strategy for beans, without adverse effects on crop yield (Soltani et al., 2007).

Environmental Fate and Degradation

Studies have also been conducted on the environmental fate of dimethenamid, particularly under anaerobic conditions in flooded soil. This research is crucial for understanding the persistence and breakdown of dimethenamid in different environmental conditions, which can inform safe and effective usage patterns (Crawford et al., 2002).

Detection and Measurement Techniques

Sophisticated techniques have been developed for the simultaneous determination of dimethenamid, its metabolites, and other compounds in agricultural products like maize, enhancing the capabilities for monitoring and ensuring the safety of food products (Chen et al., 2018).

properties

IUPAC Name

2-chloro-N-(2,4-dimethylthiophen-3-yl)-N-[(2R)-1-methoxypropan-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClNO2S/c1-8-7-17-10(3)12(8)14(11(15)5-13)9(2)6-16-4/h7,9H,5-6H2,1-4H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLYFCTQDENRSOL-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1N(C(C)COC)C(=O)CCl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CSC(=C1N([C@H](C)COC)C(=O)CCl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20858782
Record name (R)-Dimethenamid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20858782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-dimethenamid

CAS RN

163515-13-7
Record name 2-Chloro-N-(2,4-dimethyl-3-thienyl)-N-[(1R)-2-methoxy-1-methylethyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=163515-13-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethenamid, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163515137
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R)-Dimethenamid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20858782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIMETHENAMID, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2206H8556F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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